molecular formula C6H9NO2 B12987084 6-Oxa-2-azaspiro[3.4]octan-8-one

6-Oxa-2-azaspiro[3.4]octan-8-one

Cat. No.: B12987084
M. Wt: 127.14 g/mol
InChI Key: DUBOETNFJJIIKI-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[34]octan-8-one is a heterocyclic compound that features a spiro structure, which is characterized by two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-8-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for larger batches, ensuring the availability of starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.4]octan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted spiro compounds.

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octan-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-8-one involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2-azaspiro[3.4]octan-8-one is unique due to its specific arrangement of the spiro rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to inhibit EGFR sets it apart from other similar compounds, making it particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-8-one

InChI

InChI=1S/C6H9NO2/c8-5-1-9-4-6(5)2-7-3-6/h7H,1-4H2

InChI Key

DUBOETNFJJIIKI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2(CNC2)CO1

Origin of Product

United States

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